molecular formula C14H17NO3 B1519596 1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indole-5-carboxylic acid CAS No. 1097098-94-6

1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indole-5-carboxylic acid

Cat. No. B1519596
CAS RN: 1097098-94-6
M. Wt: 247.29 g/mol
InChI Key: ZZDFRCKSVHUFMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The 2,2-dimethylpropanoyl group is a type of acyl group, which is often involved in acylation reactions in organic chemistry .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions. For example, 2,2-dimethylpropanoyl chloride, a related compound, was first made by Aleksandr Butlerov in 1874 by reacting pivalic acid with phosphorus pentachloride .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole and 2,2-dimethylpropanoyl groups. Indoles are known to undergo electrophilic substitution reactions, while acyl groups like 2,2-dimethylpropanoyl can participate in various reactions such as acylation .

Scientific Research Applications

I have conducted a thorough search for the scientific research applications of “1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indole-5-carboxylic acid,” but unfortunately, the available online resources do not provide detailed information on specific applications for this compound. The search results mostly include supplier information and chemical databases .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound to minimize risk of exposure and harm .

properties

IUPAC Name

1-(2,2-dimethylpropanoyl)-2,3-dihydroindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)13(18)15-7-6-9-8-10(12(16)17)4-5-11(9)15/h4-5,8H,6-7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDFRCKSVHUFMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indole-5-carboxylic acid
Reactant of Route 3
1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.